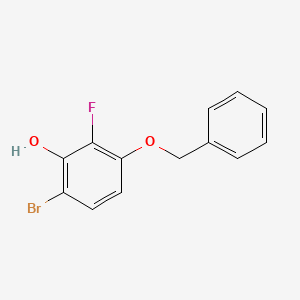
3-(Benzyloxy)-6-bromo-2-fluorophenol
Vue d'ensemble
Description
The compound “3-(Benzyloxy)-6-bromo-2-fluorophenol” is likely an organic compound containing a phenol group, which is an aromatic ring (benzene) with a hydroxyl group (-OH). It also has a benzyloxy group (-OCH2C6H5) and halogen atoms (bromine and fluorine) attached to the aromatic ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol precursor with a benzyl halide in the presence of a base. This is a type of nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a phenol group, a benzyloxy group, and halogen atoms attached to the aromatic ring . The exact structure would need to be confirmed using spectroscopic methods .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the bromine atom might be replaced by nucleophilic substitution, or the compound could be oxidized or reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
1. Synthesis of New Liquid-Crystalline Compounds
- Application Summary: This compound has been used in the synthesis of new liquid-crystalline compounds based on terminal benzyloxy group . The effect of the terminal benzyloxy group on the mesomorphic properties of liquid crystalline materials developed from rod-like Schiff base has been described .
- Methods of Application: A novel Schiff base liquid crystal family, specifically new series of Schiff base liquid crystals, namely, (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline, In, are prepared and investigated in detail .
- Results or Outcomes: Depending on the length of the terminal alkyloxy chain, only one type of SmA phase with different stability was observed .
2. Preparation of Benzyl Ethers and Esters
- Application Summary: 2-Benzyloxy-1-methylpyridinium triflate, a derivative of the compound, is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters .
- Methods of Application: A mixture of alcohol, 2-benzyloxypyridine, and MgO in toluene was cooled in an ice bath, and methyl triflate was added dropwise .
- Results or Outcomes: Benzyl ethers can be prepared in good to excellent yield by in situ methylation of 2-benzyloxypyridine .
3. Synthesis of Fragrance and Flavoring Agents
- Application Summary: It has been used as a precursor for the synthesis of other compounds such as benzyl acetate, which is a fragrance and flavoring agent.
4. Inhibition of Excitatory Amino Acid Transporters (EAATs)
- Application Summary: One of the primary applications of 3S-BOAA lies in its ability to inhibit excitatory amino acid transporters (EAATs).
5. Benzylic Oxidations and Reductions
- Application Summary: This compound can be used in benzylic oxidations and reductions . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This is supported by the susceptibility of alkyl side-chains to oxidative degradation .
- Methods of Application: The oxidations are normally effected by hot acidic permanganate solutions, but for large scale industrial operations, catalyzed air-oxidations are preferred .
- Results or Outcomes: The permanganate oxidant is reduced, usually to Mn (IV) or Mn (II) .
6. Corrosion and Photocrosslinking Applications
- Application Summary: This compound has been used in the synthesis of chalcone-based materials for corrosion and photocrosslinking applications .
- Methods of Application: Three different substituted novel chalcone-based materials were designed and synthesized by a standard Claisen–Schmidt condensation reaction .
- Results or Outcomes: The different surface morphologies of these materials were obtained from SEM (Scanning Electron Microscopy) analysis .
7. Pd-catalyzed Cross-electrophile Coupling/C–H Alkylation
- Application Summary: This compound has been used in a Pd-catalyzed cascade cross-electrophile coupling and C–H alkylation reaction of 2-iodo-alkoxylarenes with alkyl chlorides . This reaction provides an innovative and convenient access for the synthesis of alkylated phenol derivatives, which are widely found in bioactive compounds and organic functional materials .
8. Synthesis of Antioxidant Compounds
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-bromo-2-fluoro-3-phenylmethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFO2/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWMIQICZJPVHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682116 | |
| Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-6-bromo-2-fluorophenol | |
CAS RN |
1228956-98-6 | |
| Record name | 6-Bromo-2-fluoro-3-(phenylmethoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228956-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzyloxy)-6-bromo-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



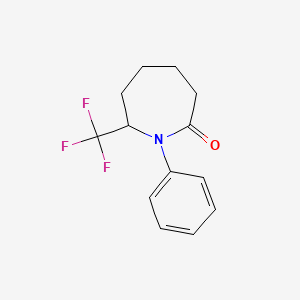
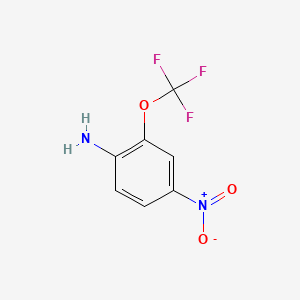
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
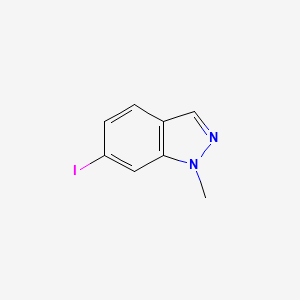
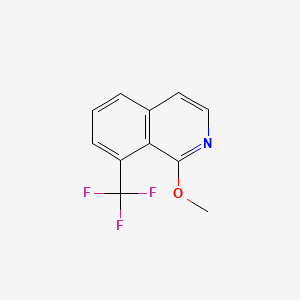
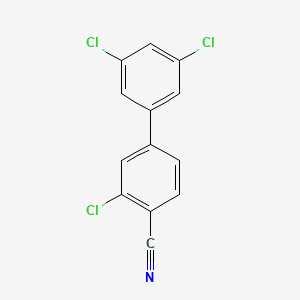
![Ethyl 2-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B572657.png)
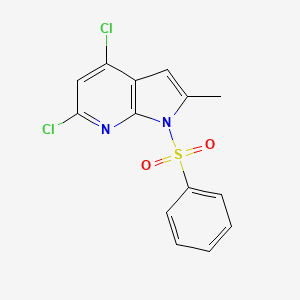
![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B572659.png)
![2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine](/img/structure/B572660.png)

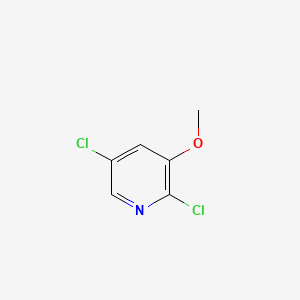
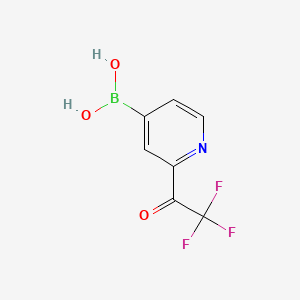
![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)